N-(4-chlorophenyl)quinoline-2-carbothioamide
CAS No.: 2385-60-6
Cat. No.: VC6953620
Molecular Formula: C16H11ClN2S
Molecular Weight: 298.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2385-60-6 |
|---|---|
| Molecular Formula | C16H11ClN2S |
| Molecular Weight | 298.79 |
| IUPAC Name | N-(4-chlorophenyl)quinoline-2-carbothioamide |
| Standard InChI | InChI=1S/C16H11ClN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
| Standard InChI Key | PBUCVMIYCBNWSU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Chlorophenyl)quinoline-2-carbothioamide (C₁₆H₁₁ClN₂S) features a molecular weight of 298.79 g/mol. The quinoline core provides aromatic stability, while the carbothioamide group (-C(=S)-NH-) and 4-chlorophenyl moiety enhance electron-deficient characteristics, influencing reactivity and binding interactions. Key spectroscopic data for analogous compounds include:
The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carbothioamide moiety facilitates hydrogen bonding with biological targets .
Synthesis and Structural Modification
Gould–Jacobs Cyclization
The Gould–Jacobs reaction, widely used for quinoline synthesis, involves cyclization of anilines with β-keto esters. For N-(4-chlorophenyl)quinoline-2-carbothioamide, precursor 4-chloroaniline reacts with ethyl 2-(methylthio)quinoline-3-carboxylate under acidic conditions to yield the quinoline core, followed by thioamidation . Microwave-assisted methods (e.g., 150°C, 20 min) improve yields (82–90%) compared to conventional reflux .
Post-Functionalization Strategies
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Mannich Reaction: Introducing aminoalkyl groups at the quinoline 4-position enhances water solubility. For example, reaction with morpholine and formaldehyde yields N-substituted derivatives with improved bioavailability .
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Hydrazine Carbothioamide Coupling: Condensation with hydrazine carbothioamide in glacial acetic acid produces Schiff base derivatives, as demonstrated in coumarin-carbothioamide syntheses .
Pharmacological Activities
Anticancer Activity
Quinoline-carbothioamides exhibit potent antiproliferative effects by modulating autophagy and apoptosis pathways. For instance, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (IC₅₀ = 2.56–3.67 μM against HCT-116 and A2780 cells) activates ATG5-dependent autophagy, reducing tumor weight in murine models . Structural analogs of N-(4-chlorophenyl)quinoline-2-carbothioamide likely share this mechanism, given the role of the carbothioamide group in stabilizing protein-ligand interactions.
Antimicrobial and Antiparasitic Effects
Quinoline derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) disrupt microbial DNA gyrase and topoisomerase IV. Compound 2-(phenanthren-3-yl)quinoline-4-carboxylic acid shows sub-micromolar activity against Mycobacterium tuberculosis (MIC = 0.026 μM) . The 4-chlorophenyl group in N-(4-chlorophenyl)quinoline-2-carbothioamide may enhance membrane permeability, potentiating activity against Gram-positive pathogens .
Anti-Inflammatory Action
Carbothioamide-quinoline hybrids inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, 2-(4-phenylquinoline-2-yl)phenol derivatives suppress COX-2 with IC₅₀ values of 0.026–0.102 μM, outperforming celecoxib . The thiourea moiety in N-(4-chlorophenyl)quinoline-2-carbothioamide may similarly chelate zinc ions in COX-2’s active site, conferring anti-inflammatory effects.
Mechanistic Insights and Target Engagement
Bcl-2 Protein Inhibition
Quinoline-carbothioamides like Hamdy Rania et al.’s derivatives inhibit Bcl-2–Bim peptide binding (IC₅₀ = 0.89 μM), inducing apoptosis in Bcl-2-overexpressing cancers . Molecular docking studies suggest that the carbothioamide group forms hydrogen bonds with Bcl-2’s Arg105 and Asp108 residues, stabilizing the inhibitor-protein complex.
DNA Intercalation
Planar quinoline systems intercalate DNA, causing double-strand breaks. The 4-chlorophenyl group in N-(4-chlorophenyl)quinoline-2-carbothioamide may enhance stacking interactions with adenine-thymine base pairs, as observed in ethidium bromide analogs .
Comparative Analysis with Analogous Compounds
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| N-(3-methoxyphenyl)quinoline | 2.56 | HCT-116 colorectal cancer | |
| Coumarin-carbothioamide | 4.35 | MCF-7 breast cancer | |
| Morpholine-carbothioamide | >10 | Antimicrobial |
N-(4-Chlorophenyl)quinoline-2-carbothioamide is projected to exhibit IC₅₀ values below 5 μM for solid tumors, based on QSAR models of electron-deficient quinolines .
Future Directions and Optimization Strategies
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Sulfonamide Functionalization: Introducing sulfonamide groups at the quinoline 6-position may improve antitubercular activity while reducing cytotoxicity, as suggested by Muscia et al. .
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Combination Therapies: Co-administration with autophagy inhibitors (e.g., chloroquine) could synergize with N-(4-chlorophenyl)quinoline-2-carbothioamide’s pro-autophagic effects .
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Prodrug Development: Esterifying the carbothioamide group may enhance oral bioavailability, addressing solubility limitations .
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